N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H13N9OS and its molecular weight is 331.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study highlighted the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, showcasing pronounced antimicrobial activity among some derivatives. This suggests the potential utility of similar compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Cardiovascular Applications
Another research focus is on cardiovascular agents, where the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems demonstrated significant coronary vasodilating and antihypertensive activities, indicating a promising avenue for the development of cardiovascular medications (Sato et al., 1980).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This points to the potential of such compounds in creating effective antiviral drugs, especially against bird flu influenza (H5N1) (Hebishy et al., 2020).
Antitumor and Antimicrobial Activities
Studies have also explored the antitumor and antimicrobial activities of compounds containing the 1,2,4-triazole moiety. For instance, enaminones used as building blocks led to the synthesis of substituted pyrazoles with notable antitumor and antimicrobial effects (Riyadh, 2011).
Synthesis Techniques and Biological Activities
Moreover, innovative synthesis techniques have been developed for creating pyridazine derivatives and related compounds, which have been evaluated for their antimicrobial activity. This underscores the versatility of such compounds in contributing to new drug discovery efforts (El-Mariah et al., 2006).
properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N9OS/c1-20-8-15-19-12(20)23-5-4-14-11(22)9-2-3-10(18-17-9)21-7-13-6-16-21/h2-3,6-8H,4-5H2,1H3,(H,14,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYPXTOHCSBULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
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